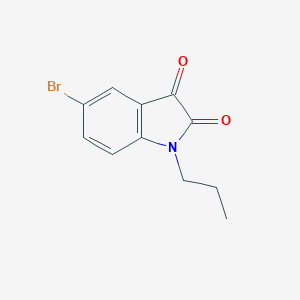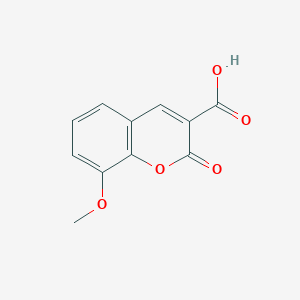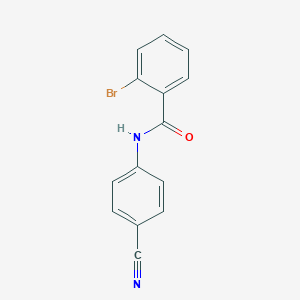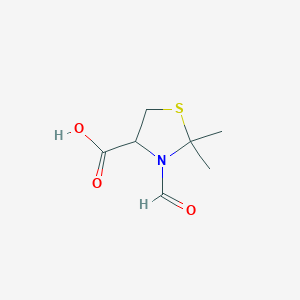
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid (FDMT) is a thiazolidine derivative that has been extensively studied due to its potential application in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 199.23 g/mol. FDMT has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be responsible for its protective effects on the liver and kidney. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells, suggesting that it may have anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in water, making it easy to work with in aqueous solutions. However, there are also some limitations to the use of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of liver and kidney diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential use in the treatment of cancer.
Métodos De Síntesis
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2-dimethylthiazolidine with chloroacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,2-dimethylthiazolidine with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The yield of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid using these methods varies from 50-80%.
Aplicaciones Científicas De Investigación
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been extensively studied for its potential application in scientific research. It has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
Propiedades
Número CAS |
55234-18-9 |
|---|---|
Nombre del producto |
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid |
Fórmula molecular |
C7H11NO3S |
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
LPVHVQFTYXQKAP-UHFFFAOYSA-N |
SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
SMILES canónico |
CC1(N(C(CS1)C(=O)O)C=O)C |
Otros números CAS |
55234-18-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
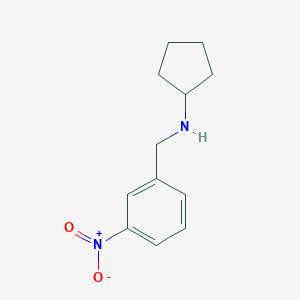
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
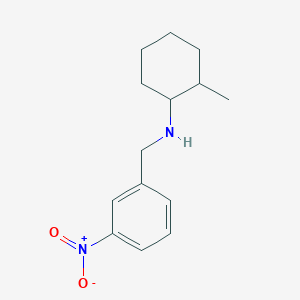
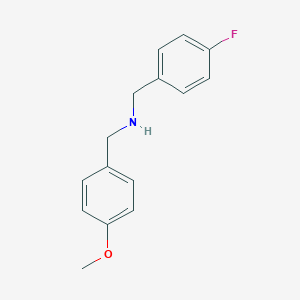
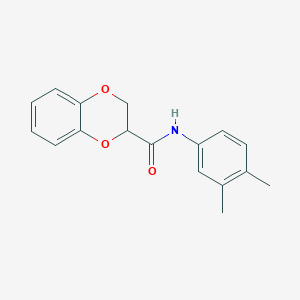
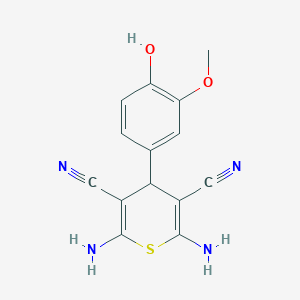
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
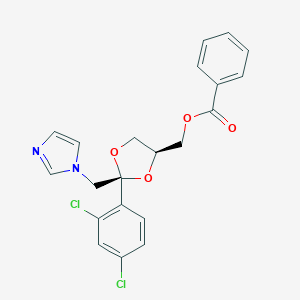
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
